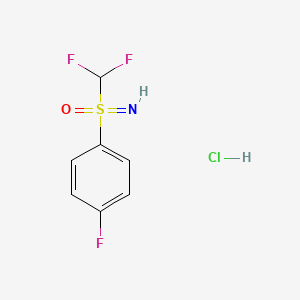

![molecular formula C27H22O7 B2448533 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate CAS No. 610760-51-5](/img/structure/B2448533.png)

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

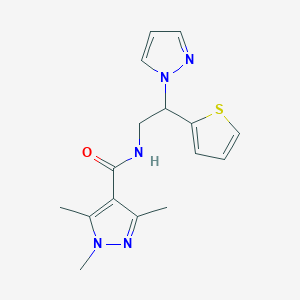

The compound is a complex organic molecule that likely contains a chromenone structure (4-oxo-4H-chromen-7-yl), a methoxybenzoate group (3-methoxybenzoate), and a dihydrobenzodioxin group (2,3-dihydrobenzo[b][1,4]dioxin-6-yl) . These groups are common in various organic and medicinal compounds .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The chromenone structure is a bicyclic system containing a benzene ring fused to a pyrone ring. The methoxybenzoate group is a benzoate ester with a methoxy group attached to the benzene ring. The dihydrobenzodioxin group is a bicyclic system containing a benzene ring fused to a dioxin ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of the ester group (in the methoxybenzoate) could potentially undergo hydrolysis under acidic or basic conditions. The chromenone group might be involved in condensation or addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .Scientific Research Applications

Chemical Structure and Synthesis

- The compound has been characterized using NMR, mass spectrum, and X-ray crystallography. The crystal structure indicates a chromenone ring system with slight twisting from planarity and dihedral angles formed with the benzene ring. Intermolecular hydrogen bonds stabilize the crystal in a three-dimensional structure, confirmed by Hirshfeld surface analysis (Ahn et al., 2020).

- Another study discusses the synthesis and characterization of a structurally similar compound, providing insights into the crystal structure and molecular configuration (Chen et al., 2012).

Anticancer Properties

- Compound 6, a structurally related isoflavone, showed anticancer ability against HCT116 human colon cancer cells, with Docking experiments suggesting an interaction with aurora kinase A and B to explain the anticancer property (Ahn et al., 2020).

- Novel isoxazole derivatives of a related compound have been synthesized, demonstrating strong antioxidant activity and potential as antimicrobial agents (Pothuri et al., 2020).

- A study on tri-fluorinated chalcones from a related ethan-1-one compound showed significant antimicrobial activity, correlating with LUMO and band gap energy (Shinde et al., 2021).

Molecular and Computational Studies

- The title compound and related structures have been the subject of Density Functional Theory (DFT) calculations, molecular docking studies, and frontier molecular orbital calculations, providing insights into their molecular properties and potential as therapeutic agents (Ahn et al., 2020).

- Another study evaluated the relative intermolecular interactions and the inhibitory effects of a similar isoflavone compound on TNFα-induced phosphorylation of IKKα/β, suggesting potential as an anti-cancer agent targeting IKKα/β (Shin et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] 3-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O7/c1-3-16-12-20-24(14-23(16)34-27(29)18-5-4-6-19(11-18)30-2)33-15-21(26(20)28)17-7-8-22-25(13-17)32-10-9-31-22/h4-8,11-15H,3,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSMEUDCBDTNLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(=O)C3=CC(=CC=C3)OC)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide](/img/structure/B2448452.png)

![4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2448453.png)

![[6-(Difluoromethyl)pyridin-3-yl]methanamine;hydrochloride](/img/structure/B2448461.png)

![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2448462.png)

![(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2448463.png)

![5-tert-butyl-2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2448464.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2448469.png)

![7-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2448472.png)

![6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3(2H)-one](/img/structure/B2448473.png)